4''-Demethylgentamicin-C2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

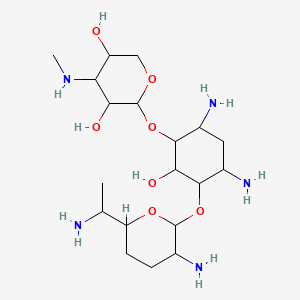

4’‘-Demethylgentamicin-C2 is a gentamicin homolog produced by the bacterium Micromonospora purpurea var. nigrescens MNG-122. It is part of the aminoglycoside class of antibiotics, which are known for their effectiveness against a wide range of gram-positive and gram-negative bacteria . This compound is particularly notable for its structural similarity to other gentamicin components, such as gentamicin C1, C1a, and C2, but with a unique demethylation at the 4’’ position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4’'-Demethylgentamicin-C2 involves the fermentation of Micromonospora purpurea var. nigrescens. The compound is isolated through a series of chromatographic techniques, including preparative chromatography, thin-layer chromatography, and high-performance liquid chromatography (HPLC) . The identities of the isolated components are verified using mass spectrometry, nuclear magnetic resonance spectroscopy, and melting point determination .

Industrial Production Methods: Industrial production of 4’'-Demethylgentamicin-C2 follows similar fermentation processes, with optimization for large-scale yield. The fermentation conditions, such as temperature, pH, and nutrient supply, are carefully controlled to maximize the production of the desired compound. Post-fermentation, the compound is extracted and purified using solid-phase extraction and derivatization techniques .

Chemical Reactions Analysis

Types of Reactions: 4’'-Demethylgentamicin-C2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its antibacterial properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide and alkyl halides.

Major Products: The major products formed from these reactions include various derivatives of 4’'-Demethylgentamicin-C2, which may exhibit different antibacterial activities and pharmacokinetic properties .

Scientific Research Applications

4’'-Demethylgentamicin-C2 has a wide range of applications in scientific research:

Mechanism of Action

4’'-Demethylgentamicin-C2 exerts its antibacterial effects by binding to the 30S ribosomal subunit of bacteria, leading to the inhibition of protein synthesis. This binding causes misreading of mRNA and the production of defective proteins, ultimately resulting in bacterial cell death . The compound’s mechanism of action is similar to other aminoglycosides, but its unique structure may confer specific advantages in terms of binding affinity and spectrum of activity .

Comparison with Similar Compounds

- Gentamicin C1

- Gentamicin C1a

- Gentamicin C2

- Gentamicin C2a

- Gentamicin C2b

Comparison: 4’‘-Demethylgentamicin-C2 is unique due to the absence of a methyl group at the 4’’ position, which may influence its binding properties and antibacterial activity. Compared to other gentamicin components, it may exhibit different pharmacokinetic and toxicological profiles . For instance, gentamicin C2 is known to be less nephrotoxic than other congeners, which could be a point of differentiation for 4’'-Demethylgentamicin-C2 .

Properties

CAS No. |

66277-10-9 |

|---|---|

Molecular Formula |

C19H39N5O7 |

Molecular Weight |

449.5 g/mol |

IUPAC Name |

2-[4,6-diamino-3-[3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-4-(methylamino)oxane-3,5-diol |

InChI |

InChI=1S/C19H39N5O7/c1-7(20)12-4-3-8(21)18(29-12)30-16-9(22)5-10(23)17(15(16)27)31-19-14(26)13(24-2)11(25)6-28-19/h7-19,24-27H,3-6,20-23H2,1-2H3 |

InChI Key |

JGGVZVHEMQUWFO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)O)NC)O)N)N)N)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.